N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine
Description
“N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine” is a hydroxylamine derivative featuring a phenyl ring substituted at the 3-position with a methoxy group and at the 4-position with a propargyloxy (prop-2-yn-1-yloxy) group. The methylidene hydroxylamine moiety (–CH=N–O–) forms a Schiff base-like structure, which is characteristic of this class of compounds. The propargyloxy group introduces reactivity for click chemistry (e.g., azide-alkyne cycloaddition), distinguishing it from related derivatives .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3 |
InChI Key |
LQQXSNYNYDDMPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC#C |
Origin of Product |
United States |
Preparation Methods
Propargylation of 3-Methoxy-4-Hydroxybenzaldehyde
The aldehyde precursor is synthesized via nucleophilic aromatic substitution of 3-methoxy-4-hydroxybenzaldehyde (isovanillin) with propargyl bromide. This reaction proceeds under basic conditions to deprotonate the phenolic hydroxyl group, facilitating the attack of the propargyl electrophile.
Typical Procedure :
-
Reactants : Isovanillin (1 equiv), propargyl bromide (1.2 equiv), potassium carbonate (2 equiv).
-
Solvent : Anhydrous acetone or dimethylformamide (DMF).
-
Conditions : Reflux at 60–80°C for 6–12 hours under nitrogen atmosphere.
-
Workup : The mixture is filtered to remove K2CO3, and the solvent is evaporated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde as a pale-yellow solid.
Key Considerations :
-
Excess propargyl bromide ensures complete substitution.
-
Anhydrous conditions prevent hydrolysis of propargyl bromide.
-
Alternative bases (e.g., Cs2CO3) may improve yields in less polar solvents.
Oxime Formation via Condensation with Hydroxylamine
Hydroxylamine Sources and Reaction Conditions
The oxime is formed by reacting the aldehyde with hydroxylamine under mildly basic conditions. Hydroxylamine hydrochloride (NH2OH·HCl) is the most common source, activated in situ by bases such as sodium hydroxide or sodium methoxide.
Standard Protocol :
-
Reactants : 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (1 equiv), NH2OH·HCl (1.5 equiv), NaOH (1.5 equiv).
-
Solvent : Methanol/water (3:1) or ethanol.
-
Conditions : Stirring at 25–60°C for 2–6 hours.
-
Workup : The mixture is acidified to pH 5–6 with dilute HCl, precipitating the oxime. Recrystallization from ethanol/water yields the pure (E)-isomer.
Optimization Insights :
-
Temperature Control : Lower temperatures (25–40°C) favor the (E)-isomer due to thermodynamic control.
-
Solvent Choice : Aqueous ethanol enhances solubility of both aldehyde and hydroxylamine, improving reaction homogeneity.
-
Catalysis : Trace acetic acid may accelerate imine formation but is unnecessary in most cases.
Stereoselectivity and Isomer Purity
The (E)-isomer predominates (>95%) under standard conditions, as confirmed by NMR and melting point data (120–122°C). The bulky 3-methoxy and 4-propargyloxy groups create steric hindrance, disfavoring the (Z)-configuration.
Analytical Validation :
-
IR Spectroscopy : A strong ν(C=N) stretch at ~1630 cm⁻¹ verifies oxime formation.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
-
Hydroxylamine Donors : While NH2OH·HCl is inexpensive, PMB-protected hydroxylamine (from N-hydroxyphthalimide) offers better handling in moisture-sensitive reactions.
-
Solvent Recovery : Methanol and ethanol are distilled and reused to reduce costs.
Comparative Analysis of Methods
| Parameter | Propargylation Route | Safrole-Derived Route |
|---|---|---|
| Starting Material Cost | Moderate (isovanillin) | Low (sassafras oil) |
| Reaction Steps | 2 | 5–6 |
| Overall Yield | 70–80% | 50–60% |
| Purity of Aldehyde | >98% | 90–95% |
Chemical Reactions Analysis
2.1. Oxime Formation
The hydroxylamine group forms via nucleophilic attack of hydroxylamine on the ketone carbonyl, resulting in the oxime functional group. This reaction is reversible under acidic conditions .
2.2. Potential Cycloaddition Reactions
While not explicitly demonstrated for this compound, the propargyl ether moiety may participate in 1,3-dipolar cycloadditions (e.g., Huisgen cycloaddition) under copper catalysis, forming triazoles. This reactivity is analogous to azide-alkyne cycloadditions (click chemistry) observed in similar propargyl ether systems .
2.3. Stability and Metabolic Fate
Hydroxylamine derivatives often exhibit moderate stability but can undergo oxidation or hydrolysis. In drug development contexts, hydroxylamines are evaluated for metabolic stability and efflux transporter interactions .
Table 2: Key Reactivity Features
| Feature | Description |
|---|---|
| Oxime formation | Reversible under acidic conditions |
| Cycloaddition potential | Propargyl ether may enable click chemistry |
| Stability | Susceptible to oxidation/hydrolysis |
3.1. Enzyme Inhibition
Hydroxylamine derivatives are explored for enzyme inhibition, particularly in pathways related to inflammation or cancer. While specific data for this compound is limited, the methoxy and propargyl ether groups may enhance binding to active sites .
3.2. Structural Comparisons
The compound’s structure includes a methoxy group and a propargyl ether, which may influence reactivity compared to simpler analogs:
Table 3: Structural Comparisons
| Compound | Key Features | Relevance |
|---|---|---|
| Target compound | Methoxy + propargyl ether | Enhanced reactivity vs. simpler oximes |
| Hydroxylamine | Simple hydroxylamine | Lower functional diversity |
| Propargyl alcohol | Propargyl group | Used in organic synthesis |
Analytical Data
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC₅₀ values indicating significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar hydroxylamine derivatives have been tested for their efficacy against different bacterial strains, revealing varying degrees of inhibition. The structure–activity relationship suggests that modifications to the substituents can enhance antimicrobial properties .
Applications in Medicinal Chemistry
This compound has potential applications in drug development due to its ability to act as a precursor for synthesizing other bioactive compounds. Its reactivity allows it to participate in various chemical reactions, including:
- Formation of oximes : This can be utilized in synthesizing more complex molecules.
- Bioconjugation : The presence of functional groups allows for conjugation with other biomolecules for targeted drug delivery systems.
Material Science Applications
The unique properties of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals can be explored in:
- Catalysis : The compound can serve as a ligand in catalytic processes.
- Polymer Chemistry : It may be incorporated into polymer matrices to enhance material properties.
Agricultural Applications
In agriculture, compounds like this compound can be investigated for their potential as agrochemicals. Their biological activity could lead to the development of new pesticides or herbicides that target specific pests or diseases while minimizing environmental impact.
Case Study 1: Anticancer Screening
In a study published in 2021, researchers synthesized a series of hydroxylamine derivatives and evaluated their anticancer activities. Among these compounds, one derivative exhibited an IC₅₀ value of 5 μg/mL against HCT-116 cells, indicating strong potential for further development into anticancer agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of hydroxylamine derivatives showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. This study provided insights into optimizing chemical structures for improved efficacy .
Mechanism of Action
The mechanism of action of N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
(a) (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
- Structure : Contains a pyrazole core substituted with phenyl and pyrrole groups. The hydroxylamine methylidene group is attached to the pyrazole ring.
- Crystallography : Crystallizes with two molecules in the asymmetric unit. Dihedral angles between the pyrazole ring and substituents (phenyl: 42.69°–54.49°; pyrrole: 49.61°–51.88°) indicate moderate planarity. O–H···N hydrogen bonds form tetramers, stabilized by C–H···π interactions .
- Comparison : The target compound’s phenyl ring substituents (methoxy and propargyloxy) likely result in different dihedral angles and packing patterns due to steric and electronic effects.
(b) (NE)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
- Structure : Pyrazole ring with ethyl and methyl substituents.
- Physical Properties : Molar mass = 153.18 g/mol; predicted density = 1.15 g/cm³; boiling point = 267.6°C; pKa ≈ 10 .
- Comparison : The target compound’s larger phenyl substituents increase molar mass and likely reduce volatility. The propargyloxy group may enhance solubility in polar aprotic solvents compared to alkyl-substituted pyrazoles.
(c) N-{[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylene}hydroxylamine
- Structure : Differs in the 4-position substituent (2,2-difluoroethoxy vs. propargyloxy).
- Molecular Weight : 231.20 g/mol .
(d) N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine
- Structure : Thiazole ring with phenyl and ethylidene hydroxylamine groups.
- Properties : LogP = 3.008 (lipophilic); molecular weight = 218.27 g/mol .
- Comparison : The thiazole core confers aromatic heterocyclic properties distinct from the phenyl-propargyloxy system. Higher lipophilicity may influence bioavailability in biological applications.
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine, also known by its CAS number 385383-46-0, is a compound with notable biological activity. This article delves into its synthesis, characterization, and various biological evaluations, supported by data tables and case studies.
- IUPAC Name : 3-methoxy-4-(2-propynyloxy)benzaldehyde oxime
- Molecular Formula : C11H11NO3
- Melting Point : 120 - 122 °C
- Purity : 95% .
Synthesis and Characterization
The synthesis of this compound involves the reaction of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with hydroxylamine. The successful formation of the compound is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a potential candidate for the development of new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound showed a significant scavenging effect, with an IC50 value comparable to that of standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 40 |
This indicates its potential utility in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating biofilm-associated infections .
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity study was conducted using human cancer cell lines. The compound displayed selective cytotoxic effects against certain cancer types while exhibiting low toxicity to normal cells. This selectivity highlights its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
-
Step 1 : Prepare the hydroxylamine precursor (e.g., N-(prop-2-yn-1-yl)hydroxylamine hydrochloride) by reacting N,O-di-Boc hydroxylamine with propargyl bromide in dry DMF, followed by deprotection with HCl .
-
Step 2 : Condense the hydroxylamine derivative with 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde using coupling agents like HATU and DIPEA in anhydrous DMF. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol .
-
Optimization : Maintain inert (N₂) conditions to prevent oxidation of the prop-2-ynyloxy group. Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aldehyde to hydroxylamine) for higher yields.
- Data Table : Key Reaction Parameters
| Reagent/Condition | Role | Example from Evidence |
|---|---|---|
| HATU | Coupling agent | Dry DMF, 0°C to RT |
| DIPEA | Base | 2.5 equiv. |
| Purification | Column chromatography | Ethyl acetate/hexane |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- FTIR : Look for characteristic bands:
- C≡C stretch (prop-2-ynyloxy) at ~2120 cm⁻¹.
- N–O stretch (hydroxylamine) at ~930 cm⁻¹.
- C=N (Schiff base) at ~1620 cm⁻¹ .
- ¹H NMR : Key signals include:
- Methoxy protons at δ 3.80–3.85 ppm (singlet, 3H).
- Prop-2-ynyloxy protons as a triplet (δ 4.70–4.75 ppm, 2H) and a singlet for the terminal alkyne (δ 2.50 ppm, 1H).
- Imine proton (CH=N) as a singlet at δ 8.20–8.30 ppm .
- ¹³C NMR : Confirm the Schiff base (C=N) carbon at δ ~160 ppm.
Q. Which crystallographic software packages are suitable for solving and refining this compound’s crystal structure?
- Methodological Answer :
-
Structure Solution : Use SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination .
-
Refinement : SHELXL is ideal for anisotropic displacement parameter modeling. For hydrogen bonding, apply restraints using the AFIX command .
-
Visualization : Mercury CSD enables analysis of intermolecular interactions (e.g., hydrogen bonds, π-stacking) and void spaces. Use its "Materials Module" to compare packing motifs with related structures .
- Data Table : Example Crystallographic Parameters (from analogous compounds)
| Parameter | Value () |
|---|---|
| Space group | P21/c |
| a (Å) | 26.3733 (17) |
| b (Å) | 9.4740 (6) |
| c (Å) | 8.4882 (5) |
| β (°) | 91.013 (3) |
| Z | 4 |
Advanced Research Questions
Q. How can discrepancies in hydrogen bonding patterns between polymorphic forms be resolved?
- Methodological Answer :
- Perform variable-temperature crystallography to assess thermal stability of hydrogen bonds (e.g., O–H···N vs. C–H···π interactions).
- Use Hirshfeld surface analysis (via CrystalExplorer ) to quantify interaction contributions. Compare with published data for analogous Schiff bases (e.g., reports tetrameric H-bonded networks) .
- Cross-reference computational predictions (DFT calculations of hydrogen bond energies) with experimental data to resolve conflicts .
Q. What strategies mitigate decomposition of the prop-2-ynyloxy group during storage or experiments?
- Methodological Answer :
- Storage : Store under argon at –20°C in amber vials to prevent photolytic cleavage. Avoid exposure to transition metals (e.g., Cu⁺) that catalyze alkyne polymerization .
- Experimental Handling : Use degassed solvents and chelating agents (e.g., EDTA) in reaction mixtures. Monitor purity via HPLC-MS post-synthesis .
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative degradation .
Q. How can computational methods predict the reactivity of the Schiff base moiety?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity of the C=N group. Compare with experimental NMR chemical shifts .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis rates.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina , focusing on hydrogen bond donor/acceptor sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
